
N,N'-Di-2-pentylethylenediamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-2-pentylethylenediamine dihydrobromide: is a chemical compound with the molecular formula C12H28N2.2Br-H and a molecular weight of 362.26 g/mol . It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 2-pentyl groups, and it is combined with two molecules of hydrobromic acid.
Preparation Methods
The synthesis of N,N’-Di-2-pentylethylenediamine dihydrobromide typically involves the reaction of ethylenediamine with 2-pentyl bromide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms on the nitrogen atoms with 2-pentyl groups. The resulting product is then treated with hydrobromic acid to form the dihydrobromide salt .
Chemical Reactions Analysis
N,N’-Di-2-pentylethylenediamine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Scientific Research Applications
N,N’-Di-2-pentylethylenediamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N,N’-Di-2-pentylethylenediamine dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptors on cell membranes, modulating signal transduction pathways. These interactions are mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
N,N’-Di-2-pentylethylenediamine dihydrobromide can be compared with other similar compounds such as:
N,N’-Di-2-butyl-1,4-phenylenediamine: This compound is used as an antioxidant in industrial applications.
N,N’-Diisopropylcarbodiimide: Used in peptide synthesis as a coupling reagent.
N,N’-Diethylethylenediamine: Utilized as an internal standard in liquid chromatography.
Each of these compounds has unique properties and applications, making N,N’-Di-2-pentylethylenediamine dihydrobromide distinct in its specific uses and chemical behavior.
Properties
CAS No. |
58253-38-6 |
|---|---|
Molecular Formula |
C12H30Br2N2 |
Molecular Weight |
362.19 g/mol |
IUPAC Name |
pentan-2-yl-[2-(pentan-2-ylazaniumyl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C12H28N2.2BrH/c1-5-7-11(3)13-9-10-14-12(4)8-6-2;;/h11-14H,5-10H2,1-4H3;2*1H |
InChI Key |
RBOYHYRFBXAUJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)[NH2+]CC[NH2+]C(C)CCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


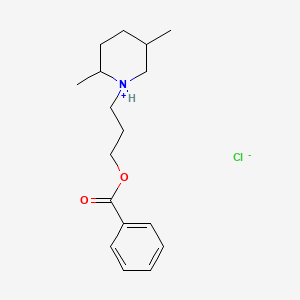
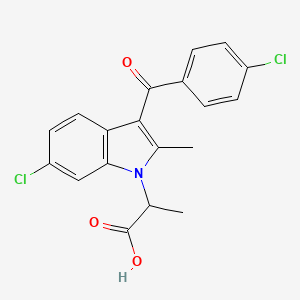
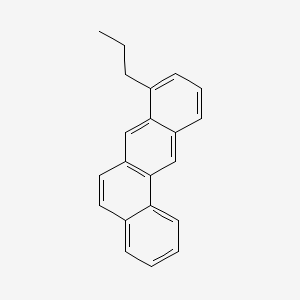
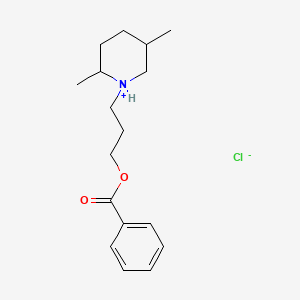

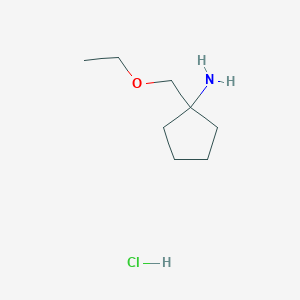
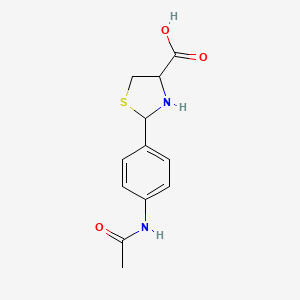
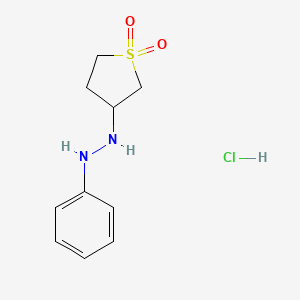
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
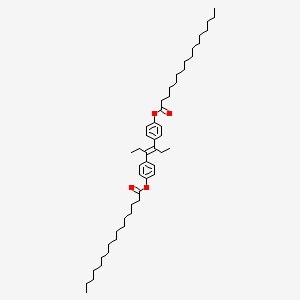
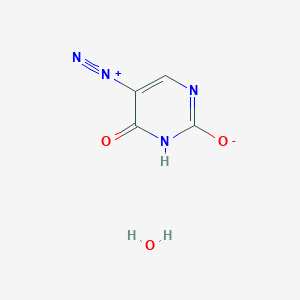
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
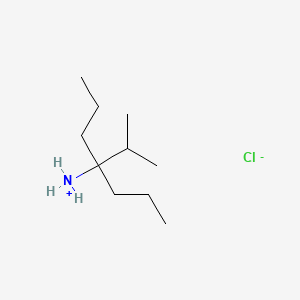
![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
